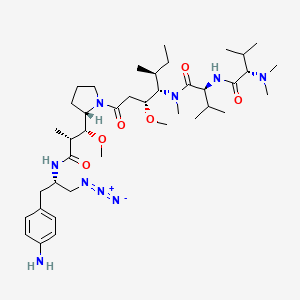
Duostatin 5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Duostatin 5 is a synthetic cytotoxic compound derived from monomethyl auristatin F. It is primarily used as a payload in antibody-drug conjugates for targeted cancer therapy. This compound exhibits potent antitumor activity by inhibiting microtubule polymerization, leading to cell cycle arrest and apoptosis in cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Duostatin 5 involves several key steps:
Dehydration and Condensation: A compound A is dehydrated and condensed with DMT to obtain an intermediate B.
Deprotection: The protecting group ester of intermediate B is removed to yield intermediate C.
Condensation: Intermediate C is condensed with compound 2 to form intermediate 5.
Final Deprotection: The protecting group on intermediate 5 is removed to produce this compound.
Industrial Production Methods: The industrial production of this compound follows the same synthetic route but is optimized for large-scale production. This involves ensuring high product yield and purity, as well as maintaining safety and efficiency throughout the process .
Chemical Reactions Analysis
Types of Reactions: Duostatin 5 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): this compound contains an azide group that can undergo CuAAC with molecules containing alkyne groups.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): this compound can also react with molecules containing DBCO or BCN groups under physiological conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, CuAAC reactions yield triazole derivatives, while SPAAC reactions produce cycloaddition products .
Scientific Research Applications
Duostatin 5 has a wide range of scientific research applications, particularly in the field of targeted cancer therapy:
Chemistry: Used as a reagent in click chemistry for the synthesis of complex molecules.
Biology: Employed in the study of microtubule dynamics and cell cycle regulation.
Medicine: Incorporated into antibody-drug conjugates for the treatment of various cancers, including breast cancer and non-small cell lung cancer
Industry: Utilized in the development of novel therapeutic agents and drug delivery systems.
Mechanism of Action
Duostatin 5 exerts its effects by binding to tubulin, a protein that is essential for microtubule formation. This binding inhibits microtubule polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis of cancer cells. The molecular targets of this compound include tubulin and other proteins involved in microtubule dynamics .
Comparison with Similar Compounds
Duostatin 5 is similar to other auristatin derivatives, such as monomethyl auristatin E and monomethyl auristatin F. it has unique properties that make it particularly effective as a payload in antibody-drug conjugates:
Monomethyl Auristatin E: Similar mechanism of action but different chemical structure.
Monomethyl Auristatin F: The parent compound from which this compound is derived.
This compound’s unique chemical structure and potent cytotoxicity make it a valuable tool in the development of targeted cancer therapies .
Properties
CAS No. |
2124210-34-8 |
|---|---|
Molecular Formula |
C40H69N9O6 |
Molecular Weight |
772.0 g/mol |
IUPAC Name |
(2S)-N-[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(2S)-1-(4-aminophenyl)-3-azidopropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-2-[[(2S)-2-(dimethylamino)-3-methylbutanoyl]amino]-N,3-dimethylbutanamide |
InChI |
InChI=1S/C40H69N9O6/c1-13-26(6)36(48(10)40(53)34(24(2)3)45-39(52)35(25(4)5)47(8)9)32(54-11)22-33(50)49-20-14-15-31(49)37(55-12)27(7)38(51)44-30(23-43-46-42)21-28-16-18-29(41)19-17-28/h16-19,24-27,30-32,34-37H,13-15,20-23,41H2,1-12H3,(H,44,51)(H,45,52)/t26-,27+,30-,31-,32+,34-,35-,36-,37+/m0/s1 |
InChI Key |
QIHHTRNUHMRKQK-MNFMTBGBSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=C(C=C2)N)CN=[N+]=[N-])OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C |
Canonical SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=C(C=C2)N)CN=[N+]=[N-])OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(1-butylbenzimidazol-2-yl)-2-propyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]indazole](/img/structure/B10857743.png)
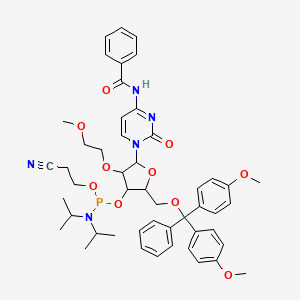
![(2S,4S)-2,5,12-trihydroxy-7-methoxy-4-[[(2S,4R,6S,7S,9R,10S)-10-methoxy-6-methyl-5,8,11-trioxa-1-azatricyclo[7.4.0.02,7]tridecan-4-yl]oxy]-6,11-dioxo-3,4-dihydro-1H-tetracene-2-carboxylic acid](/img/structure/B10857757.png)
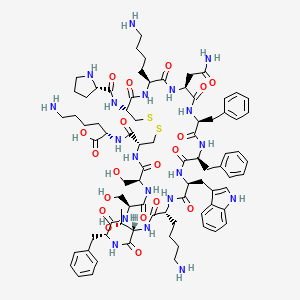

![[(2R)-3-[hydroxy-[2-[2-(3-sulfanylpropanoylamino)ethoxycarbonylamino]ethoxy]phosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate](/img/structure/B10857785.png)
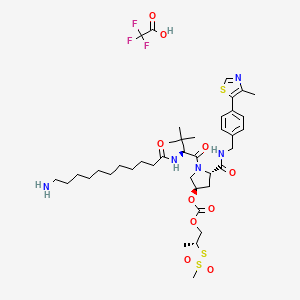
![N-[2-(1-cyclopropylsulfonylpyrazol-4-yl)pyrimidin-4-yl]-7-(4-methylpiperazin-1-yl)-5-propan-2-yl-9-[2,2,2-tris(fluoranyl)ethoxy]pyrido[4,3-b]indol-3-amine](/img/structure/B10857791.png)
![(2R,5S,8R)-14-methoxy-5-methyl-2-(2-methylpropyl)-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione](/img/structure/B10857803.png)
![(4R)-5-[(6-bromo-3-methyl-2-pyrrolidin-1-ylquinoline-4-carbonyl)amino]-4-(2-chlorophenyl)pentanoic acid;hydrochloride](/img/structure/B10857810.png)
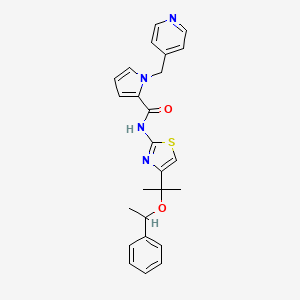
![(E,4S)-4-[[(2S)-2-[[(2S)-3-(3-aminophenyl)-3-methyl-2-(methylamino)butanoyl]amino]-3,3-dimethylbutanoyl]-methylamino]-2,5-dimethylhex-2-enoic acid](/img/structure/B10857818.png)
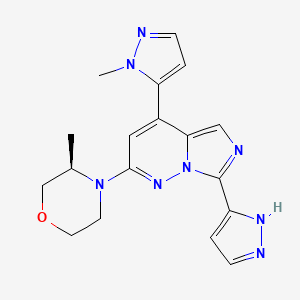
![N,N'-(2,2'-dimethyl[1,1'-biphenyl]-3,3'-diyl)bis(5-{[(2-hydroxyethyl)amino]methyl}pyridine-2-carboxamide)](/img/structure/B10857836.png)
